2-cyclobutyl-4-hydrazinylpyridine dihydrochloride
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Overview
Description
2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutyl group attached to a pyridine ring, along with a hydrazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride typically involves the reaction of cyclobutylamine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-4-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclobutyl-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclobutyl group provides structural stability and enhances the binding affinity of the compound to its targets. The pyridine ring plays a crucial role in the electronic distribution and overall reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclobutyl-4-aminopyridine
- 2-cyclobutyl-4-hydroxypyridine
- 2-cyclobutyl-4-methylpyridine
Uniqueness
2-cyclobutyl-4-hydrazinylpyridine dihydrochloride stands out due to the presence of the hydrazinyl group, which imparts unique reactivity and potential biological activity. Compared to its analogs, this compound offers a broader range of applications and interactions with molecular targets, making it a valuable molecule for research and industrial purposes.
Properties
CAS No. |
2731010-15-2 |
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Molecular Formula |
C9H15Cl2N3 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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